molecular formula C14H17BFN3O5 B1408767 8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide CAS No. 1704703-78-5

8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No. B1408767
CAS RN: 1704703-78-5
M. Wt: 337.11 g/mol
InChI Key: DRWZMIJYLMHMET-UHFFFAOYSA-N
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Description

8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a useful research compound. Its molecular formula is C14H17BFN3O5 and its molecular weight is 337.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The research into compounds structurally related to 8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide often focuses on their synthesis and crystallographic structure. For example, Gawdzik et al. (2009) detailed the diastereoselective synthesis of novel chiral oxazaborolo compounds, emphasizing the importance of these structures in developing new chemical entities (Gawdzik, Iwanek, Hoser, & Woźniak, 2009).

Pharmaceutical Applications

Compounds similar to the one have been explored for their pharmaceutical potential. For instance, the study by Baba et al. (1998) on fluoroquinoline derivatives, which shares structural elements with the compound , revealed their potent inhibition of HIV-1 replication and cytokine production (Baba et al., 1998). Similarly, Witt et al. (2016) synthesized and evaluated chiral alkoxymethyl morpholine analogs for their role as dopamine receptor antagonists, highlighting the therapeutic potential of such structures (Witt et al., 2016).

Antimicrobial and Antitumour Activities

Research also extends to the antimicrobial and antitumour properties of related compounds. For example, Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and demonstrated its efficacy in inhibiting the proliferation of cancer cell lines (Hao et al., 2017). Moreover, the study of antimycobacterial activity by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds sheds light on the potential application of structurally related compounds in treating infectious diseases (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

properties

IUPAC Name

1-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFN3O5/c1-19-8-11(20)23-15(19,24-12(21)9-19)10-2-3-17-14(13(10)16)18-4-6-22-7-5-18/h2-3H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWZMIJYLMHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(C(=NC=C3)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Reactant of Route 2
Reactant of Route 2
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Reactant of Route 3
Reactant of Route 3
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Reactant of Route 4
Reactant of Route 4
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Reactant of Route 5
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Reactant of Route 6
8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

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